molecular formula C9H11FO2 B1612500 (R)-(-)-1-(4-Fluorophenoxy)-2-propanol CAS No. 307532-03-2

(R)-(-)-1-(4-Fluorophenoxy)-2-propanol

Cat. No. B1612500
CAS RN: 307532-03-2
M. Wt: 170.18 g/mol
InChI Key: RIFIEDWKCIVRQN-SSDOTTSWSA-N
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Description

(R)-(-)-1-(4-Fluorophenoxy)-2-propanol, also known as FPOP, is a chiral reagent that has gained significant attention in recent years due to its potential applications in scientific research. FPOP is a fluorinated alcohol that has been used as a chemical probe to study protein structure and dynamics.

Scientific Research Applications

NMDA Receptor Antagonists

(R)-(-)-1-(4-Fluorophenoxy)-2-propanol derivatives have been studied for their potential as NMDA (N-methyl-D-aspartate) receptor antagonists, particularly targeting the NR2B subunit. This application is significant in the development of treatments for conditions associated with NMDA receptor dysfunction, such as neurodegenerative diseases. For example, Butler et al. (1998) explored the structural orientation of these compounds for optimal receptor interaction, finding that certain chromanol compounds have high affinity for the NMDA receptor and protect against glutamate toxicity in cultured hippocampal neurons (Butler et al., 1998).

Polymer Science

In polymer science, This compound and related fluorophenols have been used to synthesize novel copolymers with styrene, exhibiting unique properties due to the presence of halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. Savittieri et al. (2022) detailed the synthesis and characterization of these copolymers, which could have applications in materials science and engineering (Savittieri et al., 2022).

Surface Modification and Oil-Water Separation

This compound derivatives have also found applications in surface modification for oil-water separation. Oikawa et al. (2015) developed fluoroalkyl end-capped vinyltrimethoxysilane oligomer/talc composites encapsulating organic compounds, showing superoleophilic-superhydrophobic and superoleophobic-superhydrophilic characteristics. These materials are applicable in the separation of oil and water, showcasing the environmental applications of This compound derivatives (Oikawa et al., 2015).

Liquid Crystal Technology

In the field of liquid crystal technology, derivatives of This compound have been investigated for their liquid-crystalline properties. Booth et al. (1993) synthesized two homologous series of these derivatives, finding that certain members exhibited chiral nematic phases at or around room temperature, important for applications in displays and optical devices (Booth et al., 1993).

properties

IUPAC Name

(2R)-1-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFIEDWKCIVRQN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584210
Record name (2R)-1-(4-Fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307532-03-2
Record name (2R)-1-(4-Fluorophenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307532-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-(4-Fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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